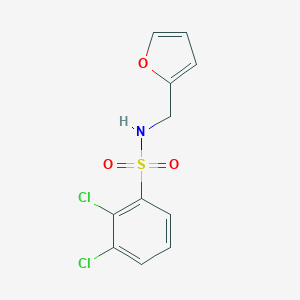![molecular formula C19H25NO2 B275504 N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine, also known as BEB, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In
Applications De Recherche Scientifique
N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine has been studied for its potential therapeutic applications in the treatment of neurological disorders. In particular, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine has been studied for its potential use in the treatment of depression and anxiety disorders.
Mécanisme D'action
The mechanism of action of N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine is not fully understood. However, it is believed to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine has been shown to have a number of biochemical and physiological effects. In animal models of Parkinson's disease, N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine has been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the pathogenesis of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine in lab experiments is that it has been shown to have low toxicity in animal models. Additionally, N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are a number of future directions for the study of N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine. One area of research that is particularly promising is the development of N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine-based therapies for the treatment of neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to investigate the long-term safety and efficacy of N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine in animal models and humans.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine involves the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with propan-2-amine. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon. The resulting product is a white crystalline powder that is soluble in organic solvents.
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[(3-ethoxy-4-phenylmethoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C19H25NO2/c1-4-21-19-12-17(13-20-15(2)3)10-11-18(19)22-14-16-8-6-5-7-9-16/h5-12,15,20H,4,13-14H2,1-3H3 |
Clé InChI |
VHJIQAQIGUTDKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C)OCC2=CC=CC=C2 |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNC(C)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)



![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)


![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,4,6-trimethyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275459.png)

![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)